N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine
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Overview
Description
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is a complex organic compound with a molecular formula of C16H27NO4. This compound is characterized by the presence of multiple methoxy groups and an amine functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with ethylene oxide to form 2,6-dimethoxyphenoxyethanol. This intermediate is then reacted with 3-methoxypropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy and ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,6-dimethoxybenzoic acid, while reduction of the amine group can produce this compound .
Scientific Research Applications
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and amine groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-2-butanamine
- N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-2-methyl-2-propanamine
- N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxy-1-propanaminium
Uniqueness
Compared to similar compounds, N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple methoxy groups and an amine group allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-18-10-5-8-17-9-11-21-12-13-22-16-14(19-2)6-4-7-15(16)20-3/h4,6-7,17H,5,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWWQWKIPHCUBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCOCCOC1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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